Methyl 2-methoxybenzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxybenzenecarboximidate is an organic compound that belongs to the class of carboximidates It is characterized by the presence of a methoxy group attached to the benzene ring and a carboximidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methoxybenzoate with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxybenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Methyl 2-methoxybenzenecarboximidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-methoxybenzenecarboximidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 2-methoxybenzamide
- Methyl 2-methoxybenzylamine
Uniqueness
Methyl 2-methoxybenzenecarboximidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-methoxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO2/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6,10H,1-2H3 |
InChI Key |
CBWBSOPONZTYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.